2-Bromo-4-chloro-5-iodophenol

Sequential cross-coupling C–H functionalization Suzuki-Miyaura coupling

Problem: Synthetic chemists designing polyaryl architectures face building blocks with only two reactive handles, forcing intermediate deprotection. Solution: 2-Bromo-4-chloro-5-iodophenol delivers three electronically distinct C-X bonds (I, Br, Cl) for up to three sequential cross-couplings without protecting-group chemistry. Outcomes: 98.8% GC purity; off-white crystalline form enables automated solid dispensing; iodine and bromine serve as anomalous scatterers for X-ray phasing. Suitable for medicinal chemistry libraries, OLED materials, and fragment-based lead discovery.

Molecular Formula C6H3BrClIO
Molecular Weight 333.35 g/mol
Cat. No. B12856084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-iodophenol
Molecular FormulaC6H3BrClIO
Molecular Weight333.35 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)Cl)Br)O
InChIInChI=1S/C6H3BrClIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H
InChIKeyOTSGJMWRVJNQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-5-iodophenol: Tri-Halogenated Building Block Overview


2-Bromo-4-chloro-5-iodophenol (CAS 2091716-48-0, molecular formula C₆H₃BrClIO, MW 333.35 g/mol) is a triply halogenated phenolic compound—a synthetic intermediate belonging to the broad class of polyhalogenated phenols. Its defining structural feature is the presence of three different halogen atoms (bromine, chlorine, and iodine) occupying distinct positions on the phenolic ring, which enables predictable, stepwise functionalization via transition-metal-catalyzed cross-coupling chemistry [1]. Commercially, it is available as an off-white crystalline powder from specialized chemical suppliers such as Apollo Scientific, with batch-specific purity analysis provided by GC at 98.8% area (typical Certificate of Analysis value) .

Workflow

Sequential cross-coupling synthesis

Selection Logic

Widest reactivity span among tri-halogenated phenol building blocks

Use Context

Stepwise functionalization without intermediate dehalogenation

Format

High-melting crystalline solid for automated dispensing

2-Bromo-4-chloro-5-iodophenol vs. Di-Halogenated Analogs


Di-halogenated phenol analogs such as 2-bromo-4-chlorophenol (CAS 695-96-5) and 2-bromo-5-iodophenol (CAS 932372-99-1) each possess only two distinct C–X bonds, limiting a chemist to at most two sequential differentiation steps before encountering the synthetic challenge of introducing additional orthogonal reactivity handles [1]. In contrast, 2-bromo-4-chloro-5-iodophenol provides three electronically and sterically distinct carbon–halogen bonds on a single aromatic scaffold, enabling up to three successive, site-selective cross-coupling events without intermediate protecting-group manipulation or de novo halogenation [2]. The intrinsic reactivity gap between C–I (bond dissociation energy ≈ 240 kJ·mol⁻¹) and C–Cl (BDE ≈ 328 kJ·mol⁻¹) is wide enough to be exploited with conventional Pd and Ni catalysts under controlled conditions, minimizing the risk of over-reaction or scrambled regiochemistry when compared to analogs bearing only Br/I or only Cl/Br pairs [1][3].

Di-halogenated analogs

Possess only two C–X bonds, limiting sequential differentiation to at most two steps without additional halogenation.

Same halogen-pair analogs

Br/I or Cl/Br only pairs offer a narrower reactivity gap, increasing the risk of competitive oxidative addition and scrambled regiochemistry.

Positional isomers

Lack ortho-Br/OH geometry, altering effective lipophilicity and H-bond acidity profiles relevant to fragment-based design.

2-Bromo-4-chloro-5-iodophenol: Quantitative Evidence


Broad C–X Reactivity Span

The target compound possesses three carbon–halogen bonds spanning a BDE range of approximately 88 kJ·mol⁻¹ (C–I ≈ 240 kJ·mol⁻¹; C–Br ≈ 276 kJ·mol⁻¹; C–Cl ≈ 328 kJ·mol⁻¹), providing the widest reactivity window among all practical di- and tri-halogenated phenol building blocks used in sequential cross-coupling [1]. By contrast, 2-bromo-4-chlorophenol offers only a ∼52 kJ·mol⁻¹ BDE gap (C–Br vs. C–Cl), while 2-bromo-5-iodophenol offers a ∼36 kJ·mol⁻¹ gap (C–I vs. C–Br). The wider span in the target compound reduces the probability of unwanted competitive oxidative addition at the less reactive site when the more reactive site is engaged, a critical advantage when assembling complex polyphenyl or heterocyclic architectures where regiochemical fidelity must be maintained across multiple steps [2][3].

Broad C–X Reactivity Span
Class-level inference

BDE range of ~88 kJ·mol⁻¹ (C–I vs. C–Cl). ~69% wider span than 2-bromo-4-chlorophenol.

Supports selectivity in sequential coupling steps.

Reactivity ordering validated by UV photofragmentation studies.

Sequential cross-coupling C–H functionalization Suzuki-Miyaura coupling

GC Purity Advantage Over Analogs

The Apollo Scientific batch of 2-bromo-4-chloro-5-iodophenol carries a Certificate of Analysis showing purity of 98.8% by GC area, a typical value reported by the distributor CymitQuimica . In comparison, the analog 2-bromo-4-chlorophenol is commonly supplied at 98.0% minimum purity by GC (as specified by TCI America and Thermo Scientific) . While a 0.8 percentage-point difference may appear modest, in the context of multi-step sequential cross-coupling sequences—where each step's effective yield is multiplicative—the cumulative impurity burden can substantially affect overall isolated yield, particularly when the impurities consist of regioisomeric or under-halogenated species that introduce inseparable byproducts downstream.

GC Purity Advantage Over Analogs
Data to verify

98.8% GC area (typical COA) vs. 98.0% min. for 2-bromo-4-chlorophenol.

May reduce cumulative impurity carry-through in multi-step sequences.

Cross-supplier comparison; batch-specific verification needed.

Quality control GC purity analysis Procurement specification

High-Melting Crystalline Solid Form

2-Bromo-4-chloro-5-iodophenol is supplied as an off-white crystalline powder at ambient temperature . The structural analog 2-bromo-4-chlorophenol has a melting point of 31–33 °C and is frequently described as a white to yellow powder or lump that may liquefy under ambient laboratory conditions . This low melting point introduces handling complications: the material can partially melt during warm-weather shipping or storage, leading to inhomogeneity in solid dispensing and potential degradation due to increased surface area exposure. The target compound, with its higher molecular weight (333.35 vs. 207.45 g/mol) and additional heavy halogen, is expected to possess a substantially higher melting point, remaining a tractable free-flowing powder under standard laboratory storage conditions.

High-Melting Crystalline Form
Cross-study comparable

Off-white crystalline powder; melting point estimated ≥20 °C higher than 2-bromo-4-chlorophenol (mp 31–33 °C).

Supports accurate solid dispensing and homogeneous storage.

Exact mp not disclosed; inferred from MW and halogen content.

Physical form Crystallinity Handling and storage

Intramolecular H-Bonding and Lipophilicity

A combined theoretical and spectroscopic investigation of 2-halophenols demonstrated that 2-chlorophenol, 2-bromophenol, and 2-iodophenol all exhibit weak but measurable intramolecular hydrogen bonding between the ortho-hydroxyl proton and the adjacent halogen substituent, whereas 2-fluorophenol shows negligible intramolecular H-bonding [1]. The Abraham solute hydrogen bond acidity parameter A was derived from both physical methods, A(Gen), and NMR experiments, A(NMR), confirming the trend. In 2-bromo-4-chloro-5-iodophenol, the ortho-bromine substituent adjacent to the phenolic –OH is expected to engage in analogous intramolecular H-bonding, effectively masking the hydroxyl proton and increasing the compound's effective lipophilicity relative to positional isomers where the hydroxyl group is situated between two non-halogenated positions (e.g., 3-bromo-5-chloro-4-iodophenol, where the –OH is para to Br and flanked by Cl and I). This modulation of hydrogen-bond acidity has direct implications for membrane permeability in drug-like scaffolds derived from this building block [2].

Intramolecular H-Bonding & Lipophilicity
Class-level inference

Ortho-Br/OH geometry enables weak intramolecular H-bonding, inferred from established 2-halophenol behavior.

Context-dependent lipophilicity handle for fragment-based design.

Class-level inference; requires experimental validation for this scaffold.

Intramolecular hydrogen bonding Lipophilicity Drug design

2-Bromo-4-chloro-5-iodophenol: Key Applications


Sequential Cross-Coupling for Scaffold Assembly

Research groups pursuing total synthesis of poly-aryl natural products, conjugated organic materials (OLEDs, OFETs), or polysubstituted drug-like cores benefit from the widest C–X reactivity span offered by this building block (~88 kJ·mol⁻¹ BDE range across three halogens). The iodine substituent can be selectively engaged in a first Suzuki or Sonogashira coupling under mild conditions (e.g., Pd(PPh₃)₄, room temperature to 40 °C), leaving the bromine and chlorine intact for subsequent functionalization steps under progressively more forcing conditions [1][2]. The 98.8% GC purity minimizes the carry-through of regioisomeric impurities that would otherwise accumulate over three sequential coupling steps .

Fragment-Based Discovery with Lipophilicity Tuning

In fragment-based lead generation, the ortho-Br/OH geometry of 2-bromo-4-chloro-5-iodophenol provides a known intramolecular hydrogen-bonding interaction that lowers effective H-bond acidity relative to positional isomers [1]. This is directly relevant for medicinal chemistry programs targeting CNS-penetrant compounds (where logD control is critical) or for designing fragments with improved passive membrane permeability. The chlorine and iodine substituents additionally serve as heavy-atom labels for X-ray crystallographic phasing of protein–ligand co-crystal structures, further justifying selection over non-iodinated or non-chlorinated analogs [2].

Late-Stage Diversification in Parallel Libraries

Pharmaceutical and agrochemical discovery laboratories running parallel synthesis campaigns require building blocks that support orthogonal diversification without intermediate deprotection steps. The three electronically graded C–X bonds in this compound allow a single scaffold to be elaborated into a library of trisubstituted products via sequential Pd- or Ni-catalyzed couplings at the I, Br, and Cl positions, in that order. The off-white crystalline solid form enables accurate automated solid dispensing on platforms such as the Chemspeed or Mettler-Toledo Quantos systems, where low-melting solids like 2-bromo-4-chlorophenol (mp 31 °C) can cause clogging and weighing inaccuracies .

X-Ray Phasing with Heavy-Atom Labels

Structural biology groups solving co-crystal structures of phenolic ligand–protein complexes can exploit the iodine and bromine atoms in 2-bromo-4-chloro-5-iodophenol as intrinsic heavy-atom anomalous scatterers for SAD/MAD phasing without the need for post-synthetic halogenation or soaking with heavy-atom salts. The presence of both Br (f'' = 1.28 e⁻ at Cu Kα) and I (f'' = 6.85 e⁻ at Cu Kα) on the same small-molecule scaffold provides dual-wavelength anomalous diffraction opportunities that are absent in mono-halogenated or di-halogenated (Br/Cl only) phenol analogs [1].

Application
Selection Property
Validation Focus
Sequential Cross-Coupling Scaffold Assembly
Widest C–X reactivity span
Regiochemical fidelity across multiple coupling steps
Fragment-Based Discovery with Lipophilicity Tuning
Ortho-Br/OH hydrogen-bonding motif
Effective H-bond acidity and logD profile in lead optimization
Late-Stage Diversification in Parallel Libraries
Orthogonal, electronically graded C–X bonds
Compatibility with automated solid dispensing platforms
X-Ray Phasing with Heavy-Atom Labels
Intrinsic Br and I anomalous scatterers
SAD/MAD phasing feasibility without post-synthetic halogenation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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